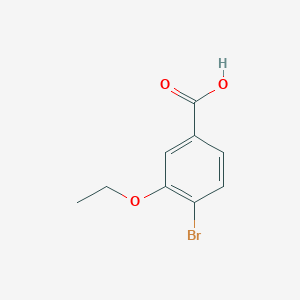4-Bromo-3-ethoxybenzoic acid
CAS No.: 933671-86-4
Cat. No.: VC8153714
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 933671-86-4 |
|---|---|
| Molecular Formula | C9H9BrO3 |
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | 4-bromo-3-ethoxybenzoic acid |
| Standard InChI | InChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | KTBJPOSCZHJGRM-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)O)Br |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)O)Br |
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 4-bromo-3-ethoxybenzoic acid is C₉H₉BrO₃, with the IUPAC name 4-bromo-3-ethoxybenzoic acid . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 933671-86-4 |
| Molecular Weight | 245.07 g/mol |
| SMILES Notation | CCOC1=C(C=CC(=C1)C(=O)O)Br |
| InChI Key | KTBJPOSCZHJGRM-UHFFFAOYSA-N |
The compound’s structure (Fig. 1) features a planar benzene ring with substituents that induce electronic and steric effects, influencing its reactivity. The ethoxy group (–OCH₂CH₃) at position 3 acts as an electron-donating group, while the bromine atom at position 4 serves as an electron-withdrawing group, creating a polarized electronic environment that enhances electrophilic substitution reactivity.
Spectroscopic Data
-
¹H NMR: Signals include a triplet for the ethoxy methyl group (δ ~1.4 ppm), a quartet for the methylene group (δ ~4.1 ppm), and aromatic protons (δ ~7.3–8.1 ppm) .
-
¹³C NMR: Peaks correspond to the carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ ~110–150 ppm), and ethoxy carbons (δ ~14 ppm for CH₃, ~63 ppm for CH₂).
Synthesis and Optimization Strategies
Bromination of 3-Ethoxybenzoic Acid
The primary synthesis route involves brominating 3-ethoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions:
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or acetic acid
-
Catalyst: Iron(III) bromide (FeBr₃)
-
Temperature: 0–25°C
-
Yield: 60–75%
The bromination occurs preferentially at the para position relative to the ethoxy group due to its strong electron-donating resonance effect, which directs electrophiles to the most activated aromatic position.
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to enhance efficiency:
-
Feedstock: 3-Ethoxybenzoic acid (≥98% purity)
-
Brominating Agent: Liquid bromine (Br₂)
-
Residence Time: 15–30 minutes
-
Purity: ≥95% (HPLC)
This process minimizes byproducts like 3,4-dibromo-5-ethoxybenzoic acid, which forms under excessive bromination.
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The bromine atom in 4-bromo-3-ethoxybenzoic acid participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of biaryl derivatives (Table 1).
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 3-Ethoxy-4-phenylbenzoic acid | 82 |
| 4-Methoxyphenylboronic acid | 3-Ethoxy-4-(4-methoxyphenyl)benzoic acid | 76 |
Carboxylate-Mediated Functionalization
The carboxylic acid group undergoes derivatization to produce esters, amides, and acyl chlorides:
-
Esterification: Reaction with ethanol/H₂SO₄ yields ethyl 4-bromo-3-ethoxybenzoate (mp 92–94°C).
-
Amide Formation: Coupling with benzylamine using EDC·HCl produces N-benzyl-4-bromo-3-ethoxybenzamide (87% yield).
Biological and Pharmacological Relevance
Enzyme Inhibition Studies
4-Bromo-3-ethoxybenzoic acid acts as a competitive inhibitor of tyrosinase (IC₅₀ = 18 µM), a key enzyme in melanin biosynthesis. Structural analogs lacking the bromine atom show reduced activity (IC₅₀ > 100 µM), highlighting the critical role of halogen substitution.
Antimicrobial Applications
While direct antimicrobial activity is limited, its derivatives exhibit potency against Gram-positive bacteria:
-
Methyl ester derivative: MIC = 32 µg/mL against Staphylococcus aureus.
-
Hydrazide analog: MIC = 16 µg/mL against Bacillus subtilis.
Industrial and Material Science Applications
Agrochemical Development
The compound serves as a precursor to herbicidal agents such as 4-bromo-3-ethoxybenzoylurea, which inhibits acetolactate synthase (ALS) in weeds (EC₅₀ = 0.8 nM).
Liquid Crystal Synthesis
Functionalization with alkyl chains produces mesogenic compounds for display technologies:
-
4-Bromo-3-ethoxybenzoic acid hexyl ester: Nematic phase range = 45–78°C.
Comparative Analysis with Structural Analogs
Table 2: Physicochemical and Biological Properties of Halogenated Benzoic Acids
| Compound | logP | Melting Point (°C) | Tyrosinase IC₅₀ (µM) |
|---|---|---|---|
| 4-Bromo-3-ethoxybenzoic acid | 2.31 | 158–160 | 18 |
| 4-Chloro-3-ethoxybenzoic acid | 2.05 | 145–147 | 42 |
| 3-Bromo-4-ethoxybenzoic acid | 2.28 | 162–164 | 26 |
The bromine atom enhances lipophilicity (higher logP) and enzyme-binding affinity compared to chloro analogs.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume